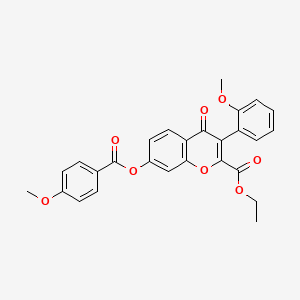
2-(Ethoxycarbonyl)-3-(2-methoxyphenyl)-4-oxochromen-7-yl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethoxycarbonyl)-3-(2-methoxyphenyl)-4-oxochromen-7-yl 4-methoxybenzoate, also known as EMBOC-MB, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Occurrence and Environmental Impact of Analogous Compounds
Parabens and Environmental Concerns : Parabens, which share similar ester functional groups with the compound , are widely used as preservatives in various products. Studies have highlighted their presence in aquatic environments, raising concerns about their potential as weak endocrine disrupters and their environmental fate. Despite wastewater treatments effectively reducing their concentration, parabens remain detectable in effluents and surface waters, necessitating further research into their long-term impacts (Haman et al., 2015).
Synthetic Approaches and Chemical Properties
Synthetic Protocols for Chromenones : The compound falls under the category of chromenones, which are core structures in many secondary metabolites with significant pharmacological importance. Various synthetic protocols for chromenones, including Suzuki coupling reactions and reactions of 3-formylcoumarin, have been reviewed, highlighting efficient methods for generating these compounds and their derivatives. This provides a foundation for exploring synthetic pathways for the compound (Mazimba, 2016).
Antioxidant Activity and Analysis
Analytical Methods for Determining Antioxidant Activity : Given the potential for the compound to exhibit antioxidant properties due to its structural features, it is relevant to consider the range of analytical methods used in assessing antioxidant activity. These include assays based on hydrogen atom transfer and electron transfer, offering insights into the compound’s antioxidant capacity and its implications for food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Propiedades
IUPAC Name |
ethyl 7-(4-methoxybenzoyl)oxy-3-(2-methoxyphenyl)-4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O8/c1-4-33-27(30)25-23(19-7-5-6-8-21(19)32-3)24(28)20-14-13-18(15-22(20)35-25)34-26(29)16-9-11-17(31-2)12-10-16/h5-15H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWZOWDJANJVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethoxycarbonyl)-3-(2-methoxyphenyl)-4-oxochromen-7-yl 4-methoxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-2-(benzylthio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2510255.png)
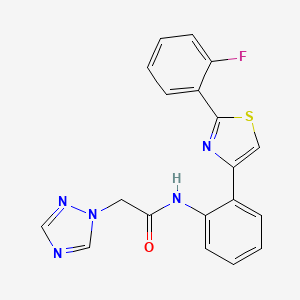
![N-(4-methoxyphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2510261.png)
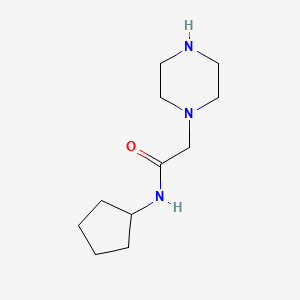
![3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2510265.png)
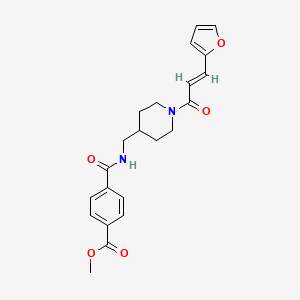
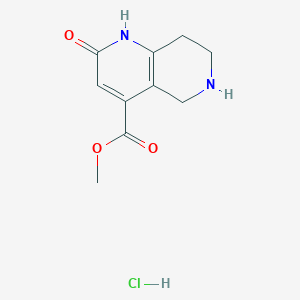
![1-(2-Fluorophenyl)-4-[(2-thienylsulfonyl)acetyl]piperazine](/img/structure/B2510270.png)

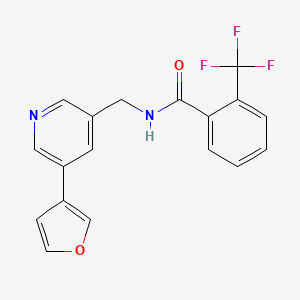
![1-[(5-Bromopyrimidin-2-yl)amino]-2-thiophen-2-ylpropan-2-ol](/img/structure/B2510274.png)
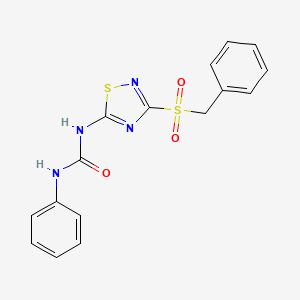
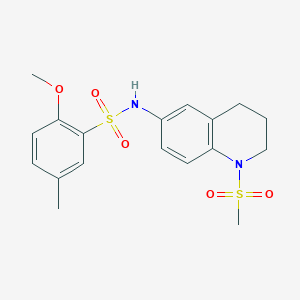
![N-cyclopentyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2510277.png)